molecular formula C17H21N3O2 B6640187 2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide

2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide

Cat. No.: B6640187
M. Wt: 299.37 g/mol
InChI Key: VWINJVARYKNQPW-UHFFFAOYSA-N
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Description

2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide is a synthetic organic compound that features a cyclopentyl ring, an imidazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Cyclopentyl ring formation: The cyclopentyl ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling reactions: The imidazole moiety is then coupled with the cyclopentyl ring through a series of reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding.

    Acetamide group attachment: Finally, the acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclopentyl ring can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroimidazole derivative.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl and acetamide groups can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-hydroxycyclopentyl)-N-[(2-pyridyl)methyl]acetamide: Similar structure but with a pyridine ring instead of an imidazole.

    2-(1-hydroxycyclopentyl)-N-[(2-thiazolyl)methyl]acetamide: Contains a thiazole ring instead of an imidazole.

    2-(1-hydroxycyclopentyl)-N-[(2-pyrimidinyl)methyl]acetamide: Features a pyrimidine ring.

Uniqueness

The presence of the imidazole ring in 2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide provides unique electronic and steric properties, potentially enhancing its interaction with biological targets compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(11-17(22)7-3-4-8-17)19-12-14-5-1-2-6-15(14)20-10-9-18-13-20/h1-2,5-6,9-10,13,22H,3-4,7-8,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWINJVARYKNQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NCC2=CC=CC=C2N3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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